molecular formula C22H26ClN7O3S B564371 Dasatinib-d8 N-Oxide CAS No. 1189988-36-0

Dasatinib-d8 N-Oxide

Numéro de catalogue: B564371
Numéro CAS: 1189988-36-0
Poids moléculaire: 512.055
Clé InChI: UEFNEEZCTQCRAW-COMRDEPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Dasatinib-d8 N-Oxide is a deuterium-labeled derivative of Dasatinib . Dasatinib is a potent and orally active dual inhibitor of Src and Bcr-Abl tyrosine kinases . These kinases are primary targets of Dasatinib and play crucial roles in cell growth and proliferation .

Mode of Action

Dasatinib inhibits the tyrosine kinase activity of BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ . In patients with chronic myeloid leukemia (CML), the tyrosine kinase activity of BCR-ABL is deregulated, leading to uncontrolled cell growth and proliferation . Dasatinib binds to these kinases and inhibits their activity, thereby blocking the signal transduction pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of these kinases by Dasatinib disrupts several biochemical pathways involved in cell growth and proliferation . This disruption leads to the downstream effects of cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib absorption is decreased by ph-modifying agents and is also subject to drug interactions with cyp3a4 inducers or inhibitors .

Result of Action

The inhibition of the tyrosine kinases by Dasatinib results in the disruption of cell growth and proliferation, leading to cell cycle arrest and apoptosis . This results in the inhibition of the growth of cancer cells, making Dasatinib an effective treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .

Action Environment

The action of Dasatinib can be influenced by environmental factors. For instance, the Piperazine ring present in Dasatinib is susceptible to oxidation, leading to the formation of Dasatinib N-Oxide . This oxidation is induced by the micro oxidic properties of the solvent used as a diluent . Therefore, the choice of diluent can influence the stability and efficacy of Dasatinib .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dasatinib-d8 N-Oxide . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

A comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .

Analyse Biochimique

Biochemical Properties

Dasatinib-d8 N-Oxide is involved in biochemical reactions that are crucial for its function. The Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent, which induces an oxidation reaction .

Cellular Effects

Dasatinib, from which this compound is derived, has been shown to influence various types of cells and cellular processes. For instance, just one hour after dasatinib oral administration, a rapid increase of NK, NKT, T, and B cells is observed in peripheral blood . Dasatinib has also been shown to influence NK cell cytotoxicity .

Molecular Mechanism

Dasatinib, the parent compound of this compound, is a potent small molecule kinase inhibitor targeting BCR-ABL kinase . In addition to BCR-ABL kinase, it also targets a broad array of other kinases, affecting not only leukemia cells but also immune cells .

Temporal Effects in Laboratory Settings

The Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . The micro oxidic properties of N-N, dimethylformamide in the presence of applied stress of sonication time lead to the formation of the impurity .

Dosage Effects in Animal Models

Metabolic Pathways

Dasatinib, the parent compound of this compound, is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Not only does CYP3A4, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) also metabolize dasatinib .

Transport and Distribution

Dasatinib, the parent compound of this compound, is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The efflux of dasatinib is also regulated by ABCC4 and ABCC6 transporters .

Propriétés

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNEEZCTQCRAW-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675657
Record name N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189988-36-0
Record name N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.